molecular formula C12H12FNO5 B1441594 Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate CAS No. 1017789-57-9

Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate

Cat. No.: B1441594
CAS No.: 1017789-57-9
M. Wt: 269.23 g/mol
InChI Key: WHFHDPRMSQTXTM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate is an organic compound with the molecular formula C10H10FNO4 It is a derivative of butanoic acid, featuring a nitro group and a fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate typically involves the esterification of 2-(4-fluoro-2-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, often in the presence of a base like sodium hydride.

    Hydrolysis: Aqueous sodium hydroxide, heat.

Major Products Formed

    Reduction: Ethyl 2-(4-amino-2-nitrophenyl)-3-oxobutanoate.

    Substitution: Ethyl 2-(4-substituted-2-nitrophenyl)-3-oxobutanoate.

    Hydrolysis: 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoic acid.

Scientific Research Applications

Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving esterases and reductases.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes. For example, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The fluoro substituent can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluoro-2-nitrophenyl)acetic acid: Similar structure but lacks the ester group.

    4-Fluoro-2-nitroaniline: Contains an amino group instead of the ester group.

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A fluorinated ester derivative with a furan ring.

Uniqueness

Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate is unique due to the presence of both a nitro group and a fluoro substituent on the phenyl ring, along with an ester group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.

Properties

IUPAC Name

ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO5/c1-3-19-12(16)11(7(2)15)9-5-4-8(13)6-10(9)14(17)18/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFHDPRMSQTXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695128
Record name Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-57-9
Record name Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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